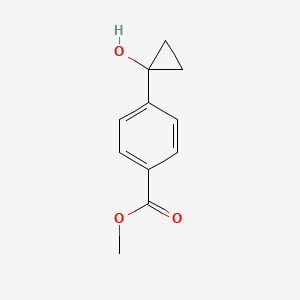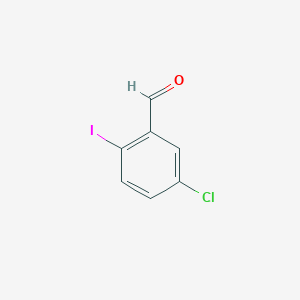![molecular formula C22H19N3O2S2 B2444197 4-Benzoyl-N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamid CAS No. 391896-47-2](/img/structure/B2444197.png)
4-Benzoyl-N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide is a versatile chemical compound with a molecular formula of C22H19N3O2S2 and a molecular weight of 421.53 g/mol. This compound is known for its remarkable properties and is widely used in various scientific research fields, including medicinal chemistry, cancer biology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a dual kinase inhibitor against CK2 and GSK3β, making it a promising candidate for cancer treatment.
Cancer Biology: The compound has shown anti-tumor properties and is being explored as a potential drug candidate for inhibiting tumor growth.
Antimicrobial and Antiproliferative Agents: It has been studied for its pharmacological activities as a potential antimicrobial and antiproliferative agent.
Vorbereitungsmethoden
The synthesis of 4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide involves several steps. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine with benzoyl isothiocyanate in the presence of a base such as triethylamine in dichloromethane . The reaction typically proceeds at room temperature and yields the desired product after purification.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The compound exerts its effects by inhibiting specific kinases, such as CK2 and GSK3β. These kinases are responsible for the phosphorylation of tumor suppressor proteins like PTEN, which, when deactivated, can lead to tumor growth . By inhibiting these kinases, the compound helps prevent the deactivation of tumor suppressor proteins, thereby inhibiting tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazole derivatives, such as:
4,5,6,7-tetrahydrobenzo[b]thiophene derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
Thieno[2,3-d]pyrimidine derivatives: Known for their pharmacological properties, such as antiviral, antioxidant, and antimalarial activities.
Compared to these similar compounds, 4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide stands out due to its dual kinase inhibitory activity, making it a unique and promising candidate for cancer treatment .
Eigenschaften
IUPAC Name |
4-benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c26-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)20(27)24-21(28)25-22-23-17-8-4-5-9-18(17)29-22/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,24,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZEZKPAIDMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2444117.png)

![2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2444119.png)




![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2444128.png)
![2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B2444129.png)


![5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2444135.png)
